(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules and materials.
Biology
Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Research is ongoing to explore the therapeutic potential of chalcones in treating various diseases.
Industry
The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of the 4-chlorophenyl and 4-ethylphenyl groups in (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one may impart unique chemical and biological properties compared to other chalcones. These structural differences can influence the compound’s reactivity, solubility, and biological activity.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBYVAIWMVDSD-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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